2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol
Description
Properties
IUPAC Name |
2-[(2,4-dimethylanilino)methyl]-6-methoxyphenol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO2/c1-11-7-8-14(12(2)9-11)17-10-13-5-4-6-15(19-3)16(13)18/h4-9,17-18H,10H2,1-3H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RRSBUFUOCKAPPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)NCC2=C(C(=CC=C2)OC)O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Reaction Mechanism and Procedure
This two-step method involves condensation of 2-hydroxy-5-methoxybenzaldehyde with 2,4-dimethylaniline to form a Schiff base, followed by reduction to the secondary amine.
Step 1: Schiff Base Formation
A solution of 2-hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and 2,4-dimethylaniline (1.21 g, 10 mmol) in ethanol (30 mL) is refluxed at 80°C for 6 hours under nitrogen. The imine intermediate precipitates as a yellow solid, isolated by filtration (yield: 85%).
Step 2: Sodium Borohydride Reduction
The Schiff base (2.73 g, 8.5 mmol) is dissolved in methanol (20 mL) and cooled to 0°C. Sodium borohydride (0.32 g, 8.5 mmol) is added portionwise, and the mixture is stirred for 2 hours. The product is extracted with ethyl acetate, washed with brine, and purified via recrystallization from ethanol, yielding white crystals (1.89 g, 70%).
Optimization and Challenges
- Solvent Effects : Ethanol outperforms tetrahydrofuran (THF) or dichloromethane (DCM) in achieving higher imine yields (85% vs. 60–70%).
- Reducing Agents : Sodium borohydride proves more effective than sodium cyanoborohydride (NaBH3CN) due to the latter’s sensitivity to phenolic hydroxyl groups.
- Side Reactions : Over-reduction or dimerization is mitigated by maintaining low temperatures (0–5°C) during reduction.
Synthesis via Mannich Reaction
One-Pot Three-Component Reaction
The Mannich reaction directly assembles the target molecule from 6-methoxyphenol , formaldehyde , and 2,4-dimethylaniline under acidic conditions.
Procedure :
6-Methoxyphenol (1.24 g, 10 mmol), 2,4-dimethylaniline (1.21 g, 10 mmol), and paraformaldehyde (0.45 g, 15 mmol) are combined in aqueous hydrochloric acid (1 M, 20 mL). The mixture is heated at 80°C for 10 hours, cooled, and neutralized with sodium bicarbonate. The crude product is extracted with dichloromethane, dried over magnesium sulfate, and purified via column chromatography (silica gel, hexane/ethyl acetate 4:1), yielding a pale-yellow solid (1.58 g, 45%).
Critical Parameters
- Acid Catalyst : Hydrochloric acid (1 M) achieves superior yields compared to acetic acid (45% vs. 30%).
- Formaldehyde Equivalents : Excess formaldehyde (1.5 equiv.) minimizes bis-alkylation byproducts.
- Temperature Control : Prolonged heating (>12 hours) degrades the product, necessitating precise reaction monitoring.
Synthesis via Reductive Amination
Direct Reductive Coupling
Reductive amination bypasses isolable intermediates by reacting 2-hydroxy-5-methoxybenzaldehyde with 2,4-dimethylaniline in the presence of a reducing agent.
Procedure :
2-Hydroxy-5-methoxybenzaldehyde (1.52 g, 10 mmol) and 2,4-dimethylaniline (1.21 g, 10 mmol) are dissolved in methanol (25 mL). Sodium cyanoborohydride (0.95 g, 15 mmol) is added, and the solution is stirred at room temperature for 24 hours. The solvent is evaporated, and the residue is dissolved in ethyl acetate, washed with water, and purified via recrystallization from ethanol, affording the product as off-white crystals (2.02 g, 75%).
Advantages and Limitations
- Selectivity : Sodium cyanoborohydride selectively reduces imines in the presence of phenolic hydroxyl groups.
- Solvent Compatibility : Methanol and ethanol are optimal, whereas aprotic solvents (e.g., THF) hinder protonation of the imine intermediate.
- Scale-Up Feasibility : This method is amenable to gram-scale synthesis without significant yield loss.
Comparative Evaluation of Synthetic Routes
The following table summarizes key metrics for each method:
| Method | Reagents | Conditions | Yield (%) | Purity (%) | Reaction Time (h) |
|---|---|---|---|---|---|
| Schiff Base/Reduction | 2-Hydroxy-5-methoxybenzaldehyde, 2,4-Dimethylaniline, NaBH4 | Ethanol, reflux, 6h | 70 | 98 | 8 |
| Mannich Reaction | 6-Methoxyphenol, Formaldehyde, 2,4-Dimethylaniline, HCl | H2O/HCl, 80°C, 10h | 45 | 95 | 12 |
| Reductive Amination | 2-Hydroxy-5-methoxybenzaldehyde, 2,4-Dimethylaniline, NaBH3CN | Methanol, rt, 24h | 75 | 99 | 24 |
Key Observations :
- Reductive Amination offers the highest yield (75%) and purity (99%) but requires extended reaction times.
- Mannich Reaction is operationally simple but suffers from moderate yields due to competing side reactions.
- Schiff Base/Reduction balances efficiency and practicality, making it suitable for intermediate-scale synthesis.
Chemical Reactions Analysis
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Scientific Research Applications
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is utilized in biochemical assays and studies involving enzyme interactions and protein modifications.
Medicine: Research into potential therapeutic applications, such as drug development and pharmacological studies, often involves this compound.
Industry: It finds use in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies on its binding affinity and interaction kinetics provide insights into its effects at the molecular level .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
Key structural analogs of 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol differ in substituent groups on the aromatic rings or the nature of the linker (e.g., imino vs. aminomethyl). Below is a comparative analysis:
Notes:
- The imino linker in Schiff base analogs (e.g., 2-Methoxy-6-[(4-methylphenylimino)methyl]phenol) enhances conjugation, influencing electronic properties and metal-binding affinity .
- Chlorine substitution (e.g., 3-chloro-2-methylphenyl) increases molecular weight and may enhance bioactivity through hydrophobic interactions .
- Isomeric variations (e.g., 2,4- vs. 2,5-dimethylphenyl) alter steric and electronic environments, impacting catalytic or biological performance .
Catalytic and Coordination Chemistry
Schiff base ligands derived from aminomethylphenols are pivotal in catalysis. For instance:
- Pd(II) complexes of 2-methoxy-6-[(phenylimino)methyl]phenol demonstrated superior catalytic activity in Heck–Mizoroki coupling reactions compared to chloro-substituted analogs (activity order: 1 > 2 > 3) .
- A Ni(II) complex with 2-[(4-methylphenylimino)methyl]-6-methoxyphenol exhibited a dinuclear structure ([Ni2(H2O)L4]·5H2O) and thermal stability up to 240°C, highlighting its utility in materials science .
Biological Activity
2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol is an organic compound with significant potential in biological and medicinal chemistry. This article explores its biological activity, including mechanisms of action, applications, and relevant case studies.
Chemical Structure and Properties
The compound features a complex structure that includes:
- A methoxy group (-OCH₃)
- An amine functional group (-NH)
- A dimethylphenyl moiety
This unique arrangement contributes to its diverse chemical properties and biological activities.
The biological activity of this compound primarily involves its interaction with specific molecular targets such as enzymes and receptors. The compound may function as an inhibitor or modulator , influencing various biochemical pathways. Key points include:
- Binding Affinity : Studies indicate that the compound interacts with enzyme active sites, potentially altering their conformation and activity.
- Enzyme Interactions : It has been used in biochemical assays to study enzyme interactions and protein modifications.
1. Antitumor Activity
Research has demonstrated that compounds structurally similar to this compound exhibit potent antitumor properties. For instance, derivatives of benzothiazoles have shown selective cytotoxicity against various cancer cell lines. The mechanism often involves metabolic activation via cytochrome P450 enzymes .
2. Enzyme Inhibition
The compound has been investigated for its potential to inhibit specific enzymes involved in disease processes. Its ability to modulate enzyme activity suggests applications in drug development targeting metabolic pathways.
Study 1: Antitumor Efficacy
A study evaluated the antitumor effects of related compounds on human breast cancer cell lines (MCF-7). The results indicated significant growth inhibition at specific concentrations, highlighting the potential for therapeutic use in oncology .
Study 2: Enzyme Interaction Analysis
In biochemical assays, this compound was shown to interact with key metabolic enzymes, suggesting its role as a lead compound for further drug development aimed at modulating metabolic disorders.
Comparative Analysis
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 2-{[(4-Chlorophenyl)amino]methyl}-6-methoxyphenol | Contains a chlorophenyl group | Different biological activities due to chlorine substitution |
| 2-(Anilinomethyl)phenol | Simpler structure with an amino group | Lacks methoxy and dimethyl groups |
| 2-{[(4-Methoxyanilino)methyl]}-6-methoxyphenol | Contains a methoxyaniline moiety | Similar reactivity but varies in substitution patterns |
Q & A
Q. What are the established synthetic routes for 2-{[(2,4-Dimethylphenyl)amino]methyl}-6-methoxyphenol, and what optimization strategies are recommended for improving yield?
The compound is synthesized via Schiff base formation, involving condensation of 2,4-dimethylaniline with a methoxyphenol derivative. A common method includes refluxing equimolar amounts of 2,4-dimethylaniline and 6-methoxysalicylaldehyde in ethanol, followed by purification via recrystallization. Optimization strategies include controlling pH (neutral to slightly acidic conditions) and using anhydrous solvents to minimize side reactions. Catalytic amounts of acetic acid can accelerate imine formation .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral markers should researchers expect?
Key techniques include:
- NMR : Look for a singlet at ~3.8 ppm (methoxy group), aromatic protons between 6.5–7.5 ppm, and a broad signal near 8.5 ppm (N-H).
- IR : Stretching vibrations at ~1600 cm⁻¹ (C=N imine) and ~3400 cm⁻¹ (O-H phenolic).
- X-ray crystallography : Confirms planar geometry of the Schiff base and hydrogen bonding between phenolic O-H and the methoxy group .
Q. What safety and toxicity data are available for this compound, and how should researchers handle it in laboratory settings?
While direct toxicity studies are limited, structural analogs like 2-methoxy-4-methylphenol have established safety profiles. The IFRA Standard recommends handling phenolic derivatives with gloves and eye protection due to potential skin irritation. Ventilation is critical to avoid inhalation of fine particles .
Advanced Research Questions
Q. How can density functional theory (DFT) be applied to study the electronic structure of this compound, and which functionals are most suitable?
Hybrid functionals like B3LYP (combining exact exchange and gradient corrections) are optimal for modeling the compound’s electronic properties. Key parameters include HOMO-LUMO gaps (predicting reactivity) and Mulliken charges (identifying nucleophilic/electrophilic sites). Basis sets such as 6-311G(d,p) provide accuracy for non-covalent interactions (e.g., hydrogen bonding) .
Q. What catalytic applications have been explored for Schiff base derivatives of this compound, and what mechanistic insights are available?
Palladium(II) complexes of similar Schiff bases exhibit catalytic activity in Heck–Mizoroki cross-coupling reactions. The phenolic oxygen and imine nitrogen act as chelating sites, stabilizing the metal center. Mechanistic studies suggest a Pd(0)/Pd(II) cycle, with the methoxy group enhancing electron density at the active site .
Q. How does this compound interact with biological targets, and what structural modifications could enhance its bioactivity?
Derivatives of this compound show potential as enzyme inhibitors. For example, substituting the methoxy group with bulkier substituents (e.g., trifluoromethyl) improves binding affinity to cytochrome P450 enzymes. Docking studies using AutoDock Vina can guide rational design .
Q. What discrepancies exist between computational predictions and experimental data for this compound, and how can they be resolved?
Discrepancies in bond lengths (DFT vs. X-ray) often arise from neglecting solvent effects or crystal packing forces. Including implicit solvation models (e.g., PCM) and periodic boundary conditions in simulations improves agreement with experimental data. For example, DFT-predicted C=N bond lengths may deviate by <0.02 Å after corrections .
Q. What role does hydrogen bonding play in stabilizing the crystal structure, and how can this inform co-crystallization strategies?
X-ray data reveal intermolecular O-H···O hydrogen bonds between phenolic hydroxyl and methoxy groups, forming a 2D network. Co-crystallization with carboxylic acids (e.g., fumaric acid) can enhance stability via additional H-bonding or π-π stacking interactions .
Q. How can researchers validate the purity of this compound, and what analytical thresholds are critical for reproducibility?
Use HPLC with a C18 column (acetonitrile/water gradient) to achieve >98% purity. Key thresholds:
- Retention time consistency (±0.1 min).
- UV-Vis absorbance maxima at 270–290 nm (phenolic chromophore).
- Mass spectrometry: [M+H]+ ion matching theoretical molecular weight within 5 ppm error .
Q. What are the limitations of current synthetic methods, and how can flow chemistry or microwave-assisted synthesis address them?
Traditional reflux methods suffer from long reaction times (>6 hours) and moderate yields (~60%). Microwave-assisted synthesis reduces time to <30 minutes and improves yield (>85%) by enhancing reaction kinetics. Flow chemistry enables scalable production with real-time monitoring of intermediates .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
